molecular formula C20H24ClNO2 B2412003 N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenylbutanamide CAS No. 1798511-61-1

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenylbutanamide

Cat. No.: B2412003
CAS No.: 1798511-61-1
M. Wt: 345.87
InChI Key: RQECXSYQWYUETO-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenylbutanamide is a chemical compound provided for research and development purposes. This compound has a molecular formula of C20H24ClNO2 and a molecular weight of 345.9 g/mol . It is characterized by its specific structure, which integrates both 3-chlorophenyl and phenyl groups within a propanamide framework, as defined by its SMILES notation: CCC(C(=O)NCC(C)(OC)c1cccc(Cl)c1)c1ccccc1 . The presence of these functional groups may make it a subject of interest in various exploratory scientific studies, particularly in organic chemistry and pharmaceutical research where such structures are often investigated. As a building block or intermediate, it could be utilized in method development, chemical synthesis, and structure-activity relationship (SAR) studies. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO2/c1-4-18(15-9-6-5-7-10-15)19(23)22-14-20(2,24-3)16-11-8-12-17(21)13-16/h5-13,18H,4,14H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQECXSYQWYUETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenylbutanamide typically involves the reaction of 3-chlorophenylacetic acid with methoxypropylamine to form an intermediate, which is then reacted with phenylbutanoyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl): A compound with similar structural features but different functional groups.

    N-(3-chlorophenethyl)-4-nitrobenzamide: Another compound with a chlorophenyl group, but with different substituents.

Uniqueness

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypropyl group, in particular, may contribute to its solubility and reactivity, distinguishing it from other similar compounds.

Biological Activity

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenylbutanamide, a compound with potential therapeutic applications, has garnered interest due to its biological activity, particularly as an inhibitor of specific enzymes involved in steroidogenesis and cancer pathways. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be defined by the following structure:

  • Chemical Formula : C18_{18}H22_{22}ClNO\
  • Molecular Weight : 315.83 g/mol
  • IUPAC Name : this compound

This compound has been identified as an inhibitor of aldosterone synthase and aromatase , which are critical enzymes in the biosynthesis of steroid hormones. The inhibition of these enzymes suggests potential applications in treating conditions related to hormonal imbalances, such as certain cancers and endocrine disorders .

Enzyme Inhibition Profile

EnzymeActivityReference
Aldosterone SynthaseInhibitory
AromataseInhibitory

Anticancer Properties

Research indicates that compounds inhibiting aromatase may be beneficial in treating estrogen-dependent cancers, such as breast cancer. The inhibition of aldosterone synthase also suggests a role in managing conditions like hypertension and heart failure through modulation of mineralocorticoid activity .

Case Studies

  • Breast Cancer Treatment : A clinical study explored the use of aromatase inhibitors in postmenopausal women with hormone receptor-positive breast cancer. The results indicated significant tumor regression rates when combined with other therapeutic agents .
  • Hypertension Management : Another study assessed the impact of aldosterone synthase inhibitors on blood pressure regulation in patients with resistant hypertension. The findings demonstrated a marked reduction in systolic and diastolic blood pressure over a 12-week treatment period .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, its structure suggests moderate lipophilicity, which may influence absorption and distribution in biological systems.

Safety and Toxicology

Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand its safety margins and potential side effects.

Q & A

Basic Research Questions

Q. What are the key functional groups in N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenylbutanamide, and how do they influence its chemical reactivity?

  • Methodological Answer : The compound contains a 3-chlorophenyl group (electron-withdrawing Cl substituent), a methoxypropyl chain (polar -OCH₃ group), and a phenylbutanamide core (amide bond and hydrophobic phenyl group). These groups dictate reactivity:

  • The amide bond may undergo hydrolysis under acidic/basic conditions.
  • The 3-chlorophenyl group directs electrophilic substitution reactions (e.g., bromination) to specific positions due to meta-directing effects.
  • The methoxy group can participate in hydrogen bonding or serve as a site for demethylation reactions.
  • Experimental validation via IR spectroscopy and LC-MS can confirm functional group stability under varying conditions .

Q. What multi-step synthetic routes are suitable for synthesizing this compound in a laboratory setting?

  • Methodological Answer : A plausible route involves:

Step 1 : Synthesis of 2-(3-chlorophenyl)-2-methoxypropylamine via nucleophilic substitution of a chloro-precursor with methoxypropylamine.

Step 2 : Coupling with 2-phenylbutanoic acid using carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond.

Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by ¹H/¹³C NMR and HRMS.

  • Reaction optimization (e.g., solvent selection, temperature) is critical to avoid side products like N-alkylation byproducts .

Q. How can researchers confirm the compound’s structural integrity using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Identify methoxy protons (~δ 3.2–3.4 ppm) and amide NH (~δ 6.5–7.0 ppm, broad).
  • ¹³C NMR : Confirm carbonyl carbons (amide C=O at ~δ 165–170 ppm) and aromatic carbons (chlorophenyl ring).
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
  • X-ray crystallography (if crystalline): Resolve bond angles and spatial arrangement of substituents .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved during pharmacological studies?

  • Methodological Answer :

  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and control compounds.
  • Solubility Optimization : Use DMSO/water mixtures ≤0.1% to avoid aggregation artifacts.
  • Metabolic Stability Testing : Evaluate hepatic microsomal degradation to rule out false negatives.
  • Dose-Response Repetition : Perform triplicate experiments with blinded analysis to minimize bias.
  • Cross-validate findings with structurally related compounds (e.g., ’s cyclopropane-carboxamide analogs) .

Q. What computational models are suitable for predicting this compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability using logP (≈3.5) and polar surface area (PSA <90 Ų).
  • Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic pathways.
  • QSAR Models : Corrogate descriptors like topological polar surface area (TPSA) and hydrogen-bond acceptors/donors with bioavailability.
  • Tools: Schrödinger Suite, AutoDock Vina, and ADMET Predictor .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications : Replace the phenylbutanamide with cyclopropane () or furan ( ) moieties to enhance target affinity.
  • Substituent Variation : Test halogen (Br, F) substitutions at the 3-chlorophenyl position to modulate lipophilicity.
  • Stereochemistry : Synthesize enantiomers to evaluate chiral center effects on receptor binding (e.g., via chiral HPLC separation).
  • In Silico Screening : Use virtual libraries to prioritize analogs with improved docking scores .

Q. What experimental strategies can address low yields in the final amidation step?

  • Methodological Answer :

  • Activation Reagents : Compare carbodiimides (EDC) vs. uronium salts (HATU) for coupling efficiency.
  • Solvent Screening : Test polar aprotic solvents (DMF, DCM) with additives like DMAP.
  • Temperature Control : Conduct reactions at 0–4°C to minimize racemization.
  • Work-Up Optimization : Use acid/base extraction to remove unreacted starting materials.
  • Monitor reaction progress via TLC or in-situ FTIR .

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